molecular formula C23H23N3O2 B2559255 5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-89-6

5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2559255
CAS RN: 1357740-89-6
M. Wt: 373.456
InChI Key: ALUDZZPYEQYGTA-UHFFFAOYSA-N
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Description

5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DM-3189, is a pyrazolopyrazine derivative that has shown promising results in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.

Scientific Research Applications

Tautomerism Studies

Pyrazoles, such as NH-pyrazoles, have been the subject of extensive research due to their interesting structural features, including tautomerism. The annular tautomerism of NH-pyrazoles has been studied using X-ray crystallography and NMR spectroscopy. These studies provide insights into the behavior of pyrazoles in both solution and solid states, enhancing our understanding of their chemical properties (Cornago et al., 2009).

Synthesis and Characterization

Synthesis and characterization of pyrazolo[1,5-a]pyrazine derivatives have been a significant area of research. The process involves the reaction of specific compounds to yield pyrazolo[1,5-a]pyrazine derivatives. The synthesized compounds are characterized using various techniques like IR, NMR, and mass spectroscopy, which are crucial for understanding their structure and potential applications (Hassan et al., 2014).

Synthesis of Novel Derivatives

Researchers have synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for various applications. The synthesis process often involves microwave-assisted techniques and aims to produce compounds with specific properties. The synthesized derivatives are then subjected to structural determination and potential biological evaluation (Zheng et al., 2011).

Pharmacological Activities

Studies have also been conducted to explore the pharmacological activities of pyrazolo[1,5-a]pyrazine derivatives. These include evaluating their potential as inhibitors of growth in certain cell lines, providing a foundation for further research in medical and pharmaceutical applications. Such studies are critical for understanding the bioactive properties of these compounds and their possible therapeutic uses (Mahmoud et al., 2017).

properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-13-16(2)5-6-17(19)3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUDZZPYEQYGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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